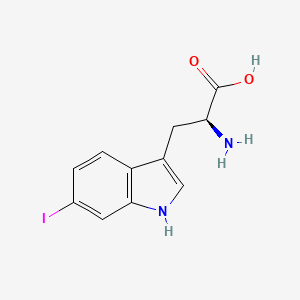

L-Tryptophan, 6-iodo-

Description

Significance of L-Tryptophan as a Canonical Amino Acid in Biochemical Systems

L-Tryptophan is one of the twenty standard amino acids incorporated into proteins during translation. wikipedia.orgscispace.com Its indole (B1671886) side chain, a bicyclic structure composed of a benzene (B151609) and a pyrrole (B145914) ring, confers unique hydrophobic and aromatic properties. nih.gov These characteristics are vital for protein structure and function, playing a key role in protein-protein interactions, the anchoring of membrane proteins, and the binding of ligands. wikipedia.orgnih.gov

Beyond its role in protein synthesis, L-tryptophan is a metabolic precursor to several bioactive compounds with profound physiological effects. nih.govresearchgate.net These include the neurotransmitter serotonin (B10506), which regulates mood, sleep, and appetite, and the hormone melatonin, which governs circadian rhythms. wikipedia.orgscispace.com L-Tryptophan is also a precursor for the synthesis of niacin (vitamin B3) via the kynurenine (B1673888) pathway. scispace.comresearchgate.net Given its essential nature, humans must obtain L-tryptophan through their diet. scispace.com

The intrinsic fluorescence of the tryptophan indole ring is a valuable tool in biophysical studies, allowing researchers to probe protein conformation and dynamics. acs.org However, the presence of multiple tryptophan residues in a protein can complicate the interpretation of fluorescence data. acs.org This limitation has driven the development of tryptophan analogs with altered spectroscopic properties.

Rationale for Halogenation of L-Tryptophan at the C6 Position for Research Applications

The introduction of a halogen atom, such as iodine, onto the L-tryptophan scaffold significantly alters its physicochemical properties, providing a powerful handle for various research applications. Halogenation at the C6 position of the indole ring is a strategic modification that offers several advantages:

Altered Electronic Properties: The introduction of an electronegative iodine atom modifies the electron distribution of the indole ring, which can influence its interactions with biological targets.

Enhanced Bioactivity: Halogenated compounds often exhibit modified or enhanced biological activity compared to their non-halogenated counterparts. cam.ac.uk

Probes for Structural Biology: The heavy iodine atom can serve as a useful probe in X-ray crystallography for phasing, aiding in the determination of protein structures.

Precursors for Further Functionalization: The carbon-iodine bond at the C6 position is amenable to various cross-coupling reactions, such as Suzuki and Sonogashira couplings. cam.ac.uk This allows for the introduction of a wide range of other functional groups, creating a diverse library of tryptophan analogs for various studies. cam.ac.uk

Radiolabeling: The use of radioactive isotopes of iodine (e.g., ¹²³I) allows for the synthesis of radiolabeled 6-iodo-L-tryptophan, which can be used in imaging studies like single-photon emission computed tomography (SPECT) to track the distribution and metabolism of tryptophan and its derivatives in vivo. snmjournals.org

The regioselective halogenation of tryptophan at the C6 position can be achieved through both chemical synthesis and enzymatic methods. cam.ac.ukrsc.orgnih.gov Flavin-dependent halogenases, for instance, have been identified that specifically catalyze the chlorination or bromination of tryptophan at the C6 position. rsc.orgnih.govuniprot.orgresearchgate.net

Overview of 6-Iodo-L-Tryptophan as a Chemical Probe and Synthetic Intermediate

6-Iodo-L-tryptophan is a valuable tool in chemical biology, serving as both a direct probe and a versatile synthetic intermediate. Its utility stems from the unique properties conferred by the iodine substituent.

As a chemical probe , 6-iodo-L-tryptophan can be incorporated into peptides and proteins to study their structure and function. The altered fluorescence properties compared to native tryptophan can help in dissecting complex biological processes. Furthermore, its potential to act as an inhibitor of enzymes like indoleamine-2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy, highlights its utility in probing enzymatic mechanisms.

As a synthetic intermediate , the reactivity of the C-I bond in 6-iodo-L-tryptophan opens up a vast chemical space for the creation of novel tryptophan analogs. For example, Sonogashira coupling reactions can be used to introduce alkyne groups, which can then be further modified using "click chemistry" to attach fluorescent reporters or other functionalities for protein profiling and imaging studies. rsc.orgresearchgate.net This synthetic versatility makes 6-iodo-L-tryptophan a key building block for developing sophisticated molecular tools to investigate biological systems.

Chemical and Physical Properties of 6-Iodo-L-tryptophan

| Property | Value |

| IUPAC Name | (2S)-2-amino-3-(6-iodo-1H-indol-3-yl)propanoic acid nih.gov |

| Molecular Formula | C₁₁H₁₁IN₂O₂ nih.gov |

| Molecular Weight | 330.12 g/mol nih.gov |

| CAS Number | 439113-23-2 nih.gov |

| Appearance | Solid |

| Solubility | Soluble in hot alcohol and alkali hydroxides; insoluble in chloroform. wikipedia.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(6-iodo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLISMPNNJOCQG-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NC=C2CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1I)NC=C2C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433200 | |

| Record name | L-Tryptophan, 6-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439113-23-2 | |

| Record name | L-Tryptophan, 6-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Analytical and Spectroscopic Characterization of 6 Iodo L Tryptophan Analogs

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used for the sensitive and selective analysis of molecules. nih.gov It is widely applied in the study of halogenated tryptophan analogs for structural confirmation, chiral analysis, and metabolite profiling.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is essential for determining the elemental composition of a molecule and confirming its structure. For halogenated peptides and proteins, including those containing 6-iodo-L-tryptophan, HRMS is recorded to obtain exact m/z values, confirming the successful incorporation of the halogen atom. nih.gov This technique is a cornerstone in modern analytical chemistry, offering unparalleled capabilities for accurate mass determination and molecular analysis.

Detailed Research Findings: In studies involving the enzymatic halogenation of tryptophan residues in peptides, HRMS is a standard analytical method. nih.gov For instance, the exact mass-to-charge ratios of halogenated products are determined to confirm the addition of a chlorine or bromine atom. nih.gov While specific data for 6-iodo-L-tryptophan is not detailed in the provided search results, the methodology is directly applicable. The high accuracy of HRMS, often at sub-ppm levels, allows for the confident discrimination between molecules with similar masses.

Table 1: Illustrative HRMS Data for a Halogenated Tryptophan-Containing Peptide

| Compound | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) | Reference |

| GGGW-Cl Peptide | 550.1234 | 550.1238 | 0.73 | nih.gov |

| GGGW-Br Peptide | 594.0729 | 594.0733 | 0.67 | nih.gov |

This table is illustrative and based on data for chlorinated and brominated tryptophan analogs, as specific data for 6-iodo-L-tryptophan was not available in the search results.

Ultraviolet Photodissociation (UVPD) Mass Spectrometry is an emerging technique for chiral analysis. polyu.edu.hk It has been successfully applied to the chiral analysis of monosaccharides with tryptophan. polyu.edu.hk This method can provide more fragmentation than traditional collision-induced dissociation (CID), enabling the differentiation of enantiomers. polyu.edu.hk The enantioselectivity of tryptophan for other amino acids has been investigated using UV photoexcitation and tandem mass spectrometry. nih.gov

Detailed Research Findings: Research has demonstrated that UVPD-MS can be used for the quantitative chiral analysis of amino acids. nih.govnih.gov In one study, the relative abundance of product ions from the photodissociation of cold, gas-phase non-covalent complexes of amino acid enantiomers with Na+(L-Trp) was measured. nih.gov This allowed for the quantification of amino acid enantiomers in a solution. nih.gov While this study did not specifically use 6-iodo-L-tryptophan, the principle of using a chiral reference compound like an iodo-L-tyrosine has been proposed for the relative quantitative analysis of chiral isomers. nih.gov

Table 2: Application of UVPD-MS for Chiral Discrimination

| Chiral Selector | Analyte | Observation | Reference |

| L-Tryptophan | Alanine enantiomers | Different relative abundances of Na+(L-Trp) product ion for hetero- and homochiral complexes. | nih.gov |

| L-Tryptophan | Valine enantiomers | Different relative abundances of precursor and product ions. | nih.gov |

| L-Tryptophan | Serine enantiomers | Different main reaction pathways upon photoexcitation. | nih.gov |

Time-of-Flight (TOF) mass analyzers are a key component of HRMS instruments and are used for the rapid analysis of complex mixtures with high resolution. In the context of 6-iodo-L-tryptophan, TOF-MS would be instrumental in identifying and quantifying its metabolites in biological samples. While specific studies on 6-iodo-L-tryptophan metabolite profiling using TOF-MS were not identified in the search results, the general methodology for tryptophan metabolite analysis is well-established. nih.goveur.nlnih.gov

Detailed Research Findings: Studies on tryptophan metabolism utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify various metabolites in the kynurenine (B1673888) and serotonin (B10506) pathways. eur.nl These methods are validated for accuracy and precision and are applied to biological samples to understand the role of tryptophan metabolism in various physiological and pathological states. eur.nl A study on tryptophan metabolites in human and murine tissue used a quadrupole Orbitrap tandem mass spectrometer for quantification. rsc.orgdiva-portal.org

Intrinsic Fluorescence Spectroscopy and Its Application to Tryptophan Analogs

Intrinsic fluorescence spectroscopy is a highly sensitive technique used to study the structure, dynamics, and interactions of proteins. nist.govnih.gov This fluorescence originates from the aromatic amino acids, with tryptophan being the most significant contributor due to its high quantum yield and sensitivity to the local environment. nih.govmoleculardevices.com

Exploration of Tryptophan Fluorescence as an Intrinsic Protein Probe

The indole (B1671886) side chain of tryptophan acts as a natural, built-in fluorescent probe within proteins. nih.gov Its fluorescence emission spectrum is highly dependent on the polarity of its microenvironment. nist.govnih.gov When a tryptophan residue is buried in the hydrophobic core of a folded protein, its fluorescence emission is typically observed at shorter wavelengths (blue-shifted) with a higher intensity. lnu.se Conversely, if the tryptophan residue is exposed to the aqueous solvent upon protein unfolding or conformational changes, its emission spectrum shifts to longer wavelengths (red-shifted) and the intensity may decrease. moleculardevices.comlnu.se This solvatochromic shift provides a powerful tool for monitoring protein folding, denaturation, and ligand binding events. moleculardevices.com The excitation maximum for tryptophan is typically around 280-295 nm, and its emission maximum can range from approximately 300 to 350 nm. nist.govlnu.se

Environmental Sensitivity of Tryptophan Analogs in Protein Conformation Studies

The introduction of substituents onto the indole ring of tryptophan can create analogs with altered photophysical properties, offering advantages over the native amino acid for specific applications. nih.gov Halogenated tryptophans, such as 6-iodo-L-tryptophan, are of particular interest as their fluorescence properties can be modulated by the heavy iodine atom.

These analogs often exhibit red-shifted absorption and emission spectra compared to native tryptophan, which can help to spectrally resolve their signal from that of other tryptophan residues in a multi-tryptophan protein. nih.gov The environmental sensitivity of these analogs is retained, and in some cases, enhanced. The change in the electronic properties of the indole ring due to the iodine substituent can influence the excited-state dipole moment, potentially leading to a more pronounced solvatochromic shift in response to changes in the local environment's polarity. This makes them sensitive reporters of protein conformational changes. nih.gov

Development of 6-Iodo-L-Tryptophan as a Site-Specific Fluorescence Reporter

The ability to incorporate tryptophan analogs like 6-iodo-L-tryptophan at specific sites within a protein sequence provides a means to probe local structural and dynamic changes without the need for external fluorescent labels, which can sometimes perturb the protein's function. nih.gov By using site-directed mutagenesis, a specific tryptophan codon can be replaced with a stop codon, and the analog can be incorporated during in vitro protein synthesis using a suppressor tRNA.

Once incorporated, 6-iodo-L-tryptophan acts as a site-specific fluorescent reporter. Its unique spectroscopic signature, potentially including a shifted emission wavelength and altered fluorescence lifetime, allows its signal to be distinguished from any remaining native tryptophan residues. The sensitivity of its fluorescence to the local environment can then be used to monitor conformational changes at that specific location within the protein in response to factors such as ligand binding, protein-protein interactions, or changes in temperature or pH.

| Property | L-Tryptophan | 6-Iodo-L-Tryptophan (Expected) | Significance |

| Excitation Max (λex) | ~280 nm | Potentially red-shifted | Allows for selective excitation of the analog. |

| Emission Max (λem) | ~350 nm (in water) | Potentially red-shifted | Helps to distinguish its signal from native tryptophan. |

| Quantum Yield | ~0.14 (in water) | May be altered due to the heavy atom effect. | Affects the brightness of the probe. |

| Fluorescence Lifetime | Variable (nanoseconds) | May be altered. | Provides additional information on the local environment. |

| Environmental Sensitivity | High | Expected to be high. | Enables the monitoring of protein conformational changes. |

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

NMR and FTIR spectroscopy are indispensable tools for the structural elucidation of organic molecules, including amino acids and their derivatives. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic-level structure of a molecule. For 6-iodo-L-tryptophan, ¹H and ¹³C NMR spectra would be characteristic of its structure. The ¹H NMR spectrum of L-tryptophan shows distinct signals for the protons on the indole ring, the α-carbon, and the β-carbon. hmdb.canih.gov The introduction of an iodine atom at the 6-position of the indole ring would significantly alter the chemical shifts and coupling patterns of the remaining aromatic protons (at positions 4, 5, and 7), providing clear evidence of the substitution pattern. The electron-withdrawing nature of iodine would be expected to deshield adjacent protons, shifting their resonances downfield.

| Spectroscopic Technique | Key Observables for 6-Iodo-L-Tryptophan |

| ¹H NMR | Altered chemical shifts and coupling constants for indole ring protons (H4, H5, H7) compared to L-tryptophan. |

| ¹³C NMR | A signal for the carbon atom bonded to iodine (C6) with a characteristic chemical shift, and altered shifts for other indole carbons. |

| FTIR | Characteristic vibrational bands for the amino acid backbone (N-H, C=O stretches) and shifts in aromatic ring vibrations due to the iodine substituent. |

Computational Spectroscopic Analysis and Correlation with Experimental Data

Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly valuable for predicting and interpreting the spectroscopic properties of molecules. consensus.appresearchgate.netnih.gov For 6-iodo-L-tryptophan, computational analysis can be used to model its structure and predict its NMR chemical shifts, vibrational frequencies (FTIR), and electronic transitions (fluorescence). nih.gov

By performing geometry optimization calculations, the most stable conformation of 6-iodo-L-tryptophan can be determined. Subsequent calculations can then predict its spectroscopic parameters. For example, NMR shielding tensors can be calculated and converted into chemical shifts, which can then be compared directly with experimental data to confirm the structural assignment. nih.gov Similarly, vibrational frequencies can be computed and compared to the experimental FTIR spectrum to aid in the assignment of absorption bands. researchgate.net

The correlation between computational predictions and experimental data is a critical step in validating both the computational model and the experimental structural elucidation. consensus.app Discrepancies between the two can point to subtle structural or environmental effects not accounted for in the initial model. This integrated approach, combining experimental spectroscopy with high-level computational analysis, provides a robust framework for the comprehensive characterization of novel compounds like 6-iodo-L-tryptophan.

Biochemical and Enzymatic Activity Investigations Involving 6 Iodo L Tryptophan Analogs

Substrate Specificity and Enzyme Kinetics with Tryptophan Metabolizing Enzymes

The substitution of iodine at the 6-position of the L-tryptophan indole (B1671886) ring influences its recognition and processing by several important enzymes involved in its metabolic pathways.

Tryptophan 2,3-dioxygenase (TDO) is another heme-containing enzyme that initiates the kynurenine (B1673888) pathway. wikipedia.org Unlike IDO1, TDO generally displays a higher substrate specificity for L-tryptophan. nih.gov However, studies have shown that TDO can accommodate substitutions at the 5- and 6-positions of the indole ring. ed.ac.uk

Research on Xanthomonas campestris TDO has demonstrated robust catalytic activity with 6-fluoro-L-tryptophan as a substrate. pnas.org The crystal structure of the enzyme in complex with 6-fluoro-L-tryptophan is nearly identical to that of the complex with the natural substrate, L-tryptophan. pnas.org This indicates that the enzyme's active site can effectively bind and process 6-halogenated tryptophan analogs. Given the chemical similarity between fluorine and iodine as halogens, it is highly probable that 6-iodo-L-tryptophan also serves as a substrate for TDO.

The following table presents the kinetic parameters for L-tryptophan and 6-fluoro-L-tryptophan with Xanthomonas campestris TDO, which can serve as an approximate reference for the expected activity with 6-iodo-L-tryptophan.

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|

| L-Tryptophan | 260 ± 30 | 14.0 ± 0.6 | 5.4 x 104 |

| 6-Fluoro-L-Tryptophan | 310 ± 40 | 12.0 ± 0.7 | 3.9 x 104 |

Data adapted from Zhang et al. (2007). pnas.org

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin (B10506). scbt.com It exists in two isoforms, TPH1 and TPH2, which are primarily responsible for serotonin production in the periphery and the central nervous system, respectively. scbt.com TPH catalyzes the hydroxylation of L-tryptophan to 5-hydroxytryptophan (B29612).

While direct kinetic data for 6-iodo-L-tryptophan as a substrate for TPH1 and TPH2 are not available, the substrate specificity of these enzymes has been explored with other analogs. The active site of TPH is known to be sensitive to substitutions on the indole ring, which can affect both binding and catalytic activity. Further enzymatic assays are needed to characterize the interaction of 6-iodo-L-tryptophan with TPH isoforms and determine if it can be converted to a corresponding 5-hydroxy-6-iodo-L-tryptophan product.

The beta-subunit of tryptophan synthase (TrpB) catalyzes the final step in the biosynthesis of L-tryptophan, which involves the condensation of indole and L-serine. nih.gov TrpB is recognized for its substrate promiscuity and can utilize a variety of substituted indoles to synthesize corresponding tryptophan analogs. nih.gov

Studies have shown that TrpS can be used for the enzymatic synthesis of halogenated tryptophans, with a notable efficiency for 5- and 6-substituted indoles. chim.it This suggests that 6-iodo-indole is a viable substrate for TrpB, leading to the formation of 6-iodo-L-tryptophan. The use of engineered TrpB enzymes has further expanded the scope of synthesizing tryptophan analogs. nih.gov While specific kinetic parameters for the reaction of 6-iodo-indole with TrpB are not detailed in the literature, the successful synthesis of other 6-halogenated tryptophans supports its potential as a substrate.

The indolamine dioxygenase superfamily includes enzymes that catalyze diverse reactions involving indole-containing compounds. PrnB is an enzyme involved in the biosynthesis of the antifungal compound pyrrolnitrin (B93353) from tryptophan. While the direct interaction of 6-iodo-L-tryptophan with PrnB has not been characterized, research into related enzymes provides some insight. Tryptophan 6-halogenases, such as SatH and BorH, are flavin-dependent enzymes that specifically catalyze the halogenation of L-tryptophan at the C6 position of the indole ring. researchgate.netnih.gov These enzymes are crucial in the biosynthesis of various halogenated natural products. The existence of such enzymes highlights a biological pathway for the synthesis of 6-halogenated tryptophan analogs, though their ability to process pre-halogenated substrates like 6-iodo-L-tryptophan in other reactions is not well understood.

Enzyme Inhibition Studies by Halogenated Tryptophan Derivatives

Halogenated tryptophan derivatives have been investigated as potential inhibitors of tryptophan-metabolizing enzymes, which can be valuable for therapeutic applications.

For instance, the halogenated phenylalanine analog, para-chlorophenylalanine (pCPA), is a known inhibitor of tryptophan hydroxylase (TPH). nih.gov This demonstrates that halogenated aromatic amino acids can act as inhibitors of enzymes in this family. While specific inhibition constants (Ki or IC50) for 6-iodo-L-tryptophan against TPH are not documented, it is plausible that it could exhibit inhibitory activity.

Similarly, various tryptophan analogs have been explored as inhibitors of IDO1 and TDO to modulate the kynurenine pathway for cancer immunotherapy. nih.govnih.gov Although many of these are N-methylated or have other modifications, the principle of using tryptophan derivatives as competitive inhibitors is well-established. nih.gov The potential for 6-iodo-L-tryptophan to act as an inhibitor of IDO1, IDO2, or TDO warrants further investigation to determine its inhibitory potency and mechanism of action.

The following table lists some known halogenated inhibitors of tryptophan metabolizing enzymes.

| Enzyme | Inhibitor | Inhibition Data |

|---|---|---|

| Tryptophan Hydroxylase 1 (TPH1) | para-Chlorophenylalanine (pCPA) | IC50 > 50 µM |

Data adapted from Wang et al. (2022). nih.gov

Mechanistic Elucidation of Enzymatic Reactions Utilizing Halogenated Tryptophan Analogs

Halogenated analogs of L-tryptophan, including 6-iodo-L-tryptophan, serve as powerful probes for elucidating the mechanisms of heme-containing dioxygenases such as Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO). ed.ac.uknih.gov These enzymes catalyze the first and rate-limiting step in the kynurenine pathway: the oxidative cleavage of the indole ring of tryptophan to form N-formylkynurenine. nih.govnih.gov While both enzymes perform the same reaction, they exhibit key differences in substrate specificity, providing a basis for the utility of analogs in mechanistic studies. nih.govnih.gov

TDO is known to be highly substrate-specific, primarily processing L-tryptophan but also accommodating derivatives with substitutions at the 5- and 6-positions of the indole ring. nih.gov Structural and biochemical studies on TDO from Xanthomonas campestris have utilized 6-fluoro-tryptophan, a close relative of 6-iodo-L-tryptophan, to gain high-resolution insights into substrate recognition and catalysis. nih.gov Crystal structures of the active ferrous (Fe(II)) TDO in complex with these substrates reveal the precise interactions that define stereospecificity and positioning for oxygenation. nih.gov

Key interactions in the TDO active site include:

Carboxylate Group Recognition: The carboxylate moiety of the tryptophan analog forms bidentate ion-pair interactions with the side chain of a conserved arginine residue (Arg117). nih.gov

Ammonium (B1175870) Group Binding: The ammonium group is anchored by hydrogen bonds to the side-chain hydroxyl of a threonine residue (Thr254) and a propionate (B1217596) group of the heme cofactor. nih.gov

Indole Ring Pocket: The indole ring, with its halogen substituent, fits into a hydrophobic pocket, interacting with residues like Phenylalanine (Phe51). nih.gov

The binding of a substrate such as a 6-halogenated tryptophan analog induces a significant conformational change in the enzyme, a classic example of an "induced-fit" mechanism. nih.gov This change closes the active site, excluding water and creating the precise geometry necessary for the binding and activation of molecular oxygen at the vacant sixth coordination site of the heme iron. nih.gov The use of analogs like 6-iodo-L-tryptophan allows researchers to systematically alter the electronic properties of the indole ring. The electron-withdrawing or donating nature of the halogen substituent can influence the rate of the oxidative cleavage and help to dissect the proposed catalytic mechanisms, such as a Criegee rearrangement versus a dioxetane intermediate pathway. ed.ac.ukresearchgate.net

In contrast to the highly specific TDO, IDO displays broader substrate specificity, being capable of processing D-tryptophan, tryptamine, and serotonin, in addition to L-tryptophan and its analogs. nih.gov By comparing the kinetic parameters (Km and kcat) of 6-iodo-L-tryptophan with both TDO and IDO, researchers can probe the differences in their active site architectures and better understand the factors governing their respective substrate selectivities. nih.gov

| Enzyme Property | Tryptophan 2,3-dioxygenase (TDO) | Indoleamine 2,3-dioxygenase (IDO) |

| Quaternary Structure | Homotetramer nih.gov | Monomer nih.gov |

| Primary Location | Liver (hepatic) ed.ac.uknih.gov | Ubiquitous (extrahepatic) ed.ac.uknih.gov |

| Substrate Specificity | Highly specific for L-Trp and 5-/6-substituted analogs nih.gov | Broad specificity (L-Trp, D-Trp, Tryptamine, Serotonin) nih.gov |

| Regulatory Induction | Glucocorticoids, Tryptophan nih.gov | Pro-inflammatory cytokines (e.g., Interferon-gamma) frontiersin.org |

This table summarizes the key comparative features of TDO and IDO, the primary enzymes that metabolize tryptophan and its analogs.

Impact on Kynurenine Pathway and Serotonin Biosynthesis as Research Tools

6-Iodo-L-tryptophan and related halogenated analogs are invaluable research tools for investigating the complex regulation and functional consequences of the two major tryptophan metabolic pathways: the kynurenine pathway and the serotonin biosynthesis pathway. nih.govfrontiersin.org By introducing these analogs into biological systems, scientists can trace their metabolic fate, perturb pathway dynamics, and elucidate the distinct roles of key enzymes in health and disease.

Kynurenine Pathway Investigation: The kynurenine pathway accounts for over 95% of L-tryptophan catabolism and produces a cascade of neuroactive metabolites. nih.govnih.gov As 6-substituted tryptophans are known substrates for TDO and IDO, 6-iodo-L-tryptophan can be used to directly probe the activity of these enzymes in various tissues and cellular contexts. nih.gov When introduced, it enters the pathway and is converted to 6-iodo-N-formylkynurenine and subsequently to 6-iodo-kynurenine.

The use of this analog allows for several experimental approaches:

Enzyme Activity Assays: By monitoring the rate of disappearance of 6-iodo-L-tryptophan or the appearance of its kynurenine metabolites, researchers can quantify TDO and IDO activity in tissue homogenates or cell cultures. This is crucial for studying how disease states (e.g., inflammation, cancer) or pharmacological agents alter enzyme function. epa.gov

Metabolic Flux Analysis: Introducing a labeled version of 6-iodo-L-tryptophan enables the tracing of the halogenated backbone through the downstream pathway. This can reveal shifts in metabolic flux, for instance, whether the pathway is preferentially shunting towards the production of neuroprotective kynurenic acid or potentially neurotoxic quinolinic acid. mdpi.com

Competitive Modulation: 6-Iodo-L-tryptophan can act as a competitive substrate with natural L-tryptophan. By varying its concentration, researchers can modulate the rate of natural tryptophan depletion and kynurenine production, thereby studying the physiological consequences of altered pathway activity, such as T-cell suppression in immunology. nih.gov

Serotonin Biosynthesis Investigation: The serotonin pathway, while metabolizing a smaller fraction of the total tryptophan pool, is critical for neurotransmission and mood regulation. frontiersin.orgnih.gov The first and rate-limiting step is the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), catalyzed by the enzyme tryptophan hydroxylase (TPH).

6-Iodo-L-tryptophan serves as a tool to investigate this pathway in several ways:

Probing TPH Substrate Specificity: The ability of TPH to accept 6-iodo-L-tryptophan as either a substrate or an inhibitor can be assessed. Kinetic studies can determine if it is hydroxylated (at the 5-position) or if it acts as a competitive inhibitor, binding to the active site without being turned over. nih.govnih.gov This provides fundamental information about the steric and electronic constraints of the TPH active site.

Modulating Serotonin Production: If 6-iodo-L-tryptophan acts as a competitive inhibitor of TPH, its administration can be used to transiently reduce the rate of serotonin synthesis. nih.gov This creates an experimental model of reduced serotonergic function, allowing researchers to study the resulting behavioral, cognitive, and physiological effects, and to better understand the role of serotonin in conditions like depression. nih.gov

Tracing Metabolite Fate: If the analog is a substrate, its downstream metabolites (e.g., 6-iodo-serotonin and 6-iodo-5-HIAA) can be tracked. This helps in understanding the complete metabolic cascade and the activity of subsequent enzymes like aromatic acid decarboxylase and monoamine oxidase. nih.govbris.ac.uk

| Pathway | Key Enzyme(s) | Role of 6-Iodo-L-Tryptophan as a Research Tool | Downstream Effects Studied |

| Kynurenine Pathway | Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO) | Acts as a substrate to quantify enzyme activity and trace metabolic flux. nih.gov | Alterations in neuroactive metabolites (e.g., kynurenic acid, quinolinic acid), immune cell function. epa.govmdpi.com |

| Serotonin Pathway | Tryptophan Hydroxylase (TPH) | Acts as a potential competitive inhibitor or alternative substrate to probe enzyme specificity and modulate pathway output. nih.govnih.gov | Changes in serotonin and 5-HIAA levels, impact on mood, cognition, and behavior. nih.govnih.gov |

This table outlines the application of 6-Iodo-L-Tryptophan as a research tool to investigate the two primary metabolic pathways of tryptophan.

Molecular and Cellular Research Applications of 6 Iodo L Tryptophan Analogs

Investigation of Amino Acid Transport Mechanisms

The transport of amino acids across cellular membranes is a fundamental process mediated by a diverse family of transporter proteins. 6-Iodo-L-tryptophan serves as a valuable probe to investigate the specificity, kinetics, and mechanisms of these transporters, particularly the L-Type Amino Acid Transporter 1 (LAT1) and T-Type Amino Acid Transporters.

The L-Type Amino Acid Transporter 1 (LAT1), a sodium-independent antiporter, is responsible for the transport of large, neutral amino acids, including tryptophan, across the cell membrane. nih.govmdpi.com It exhibits a preference for L-enantiomers over D-enantiomers. nih.gov Due to its overexpression in various cancer cells to meet the high demand for essential amino acids, LAT1 has become a significant target in cancer research. researchgate.net

Studies on various L-tryptophan derivatives have shed light on the substrate specificity and transport kinetics of LAT1. The addition of bulky substituents to the indole (B1671886) ring of L-tryptophan can convert a substrate into an inhibitor. nih.gov For instance, a study on benzyloxy-L-tryptophan isomers demonstrated that the position of the substituent significantly impacts the inhibitory potency against LAT1-mediated L-leucine uptake in HT-29 human colon carcinoma cells. researchgate.net While specific kinetic parameters (Km and Vmax) for 6-iodo-L-tryptophan are not extensively documented in publicly available literature, its structural similarity to other halogenated and substituted tryptophan analogs suggests it would act as a competitive inhibitor of LAT1. The iodine atom at the 6-position of the indole ring is expected to influence its binding affinity to the transporter.

The table below summarizes the inhibitory activity of various L-tryptophan derivatives against LAT1, providing a comparative context for the potential activity of 6-iodo-L-tryptophan.

| Compound | Modification | Cell Line | Assay | IC50 (µM) |

|---|---|---|---|---|

| 5-Benzyloxy-L-tryptophan | Benzyloxy group at position 5 | HT-29 | Inhibition of [³H]-L-leucine uptake | 19 |

| 4-Benzyloxy-L-tryptophan | Benzyloxy group at position 4 | HT-29 | Inhibition of [³H]-L-leucine uptake | > 100 |

| 6-Benzyloxy-L-tryptophan | Benzyloxy group at position 6 | HT-29 | Inhibition of [³H]-L-leucine uptake | > 100 |

| 7-Benzyloxy-L-tryptophan | Benzyloxy group at position 7 | HT-29 | Inhibition of [³H]-L-leucine uptake | > 100 |

Data sourced from a study on L-tryptophan derivatives as LAT1 inhibitors. researchgate.net

The T-type amino acid transporter 1 (TAT1), also known as SLC16A10, is a uniporter that facilitates the diffusion of aromatic amino acids, including tryptophan, across the cell membrane. nih.gov Unlike LAT1, which is an antiporter, TAT1 mediates the Na+-independent transport of its substrates down their concentration gradient. nih.gov TAT1 is crucial for maintaining homeostasis of aromatic amino acids in the body. nih.gov

Given that TAT1 selectively transports aromatic amino acids, it is highly probable that 6-iodo-L-tryptophan interacts with this transporter. The presence of the iodine atom on the aromatic indole ring would likely influence its binding and transport by TAT1. Studies on TAT1-defective mice have shown increased plasma concentrations of aromatic amino acids, highlighting the transporter's role in their systemic regulation. nih.gov The use of 6-iodo-L-tryptophan in experimental systems expressing TAT1 could provide valuable insights into the transporter's substrate specificity and the impact of halogenation on transport efficiency.

In vitro cell culture systems are indispensable for characterizing the mechanisms of cellular uptake of amino acids and their analogs. Various cancer cell lines that overexpress LAT1, such as human melanoma cells and colon carcinoma cells, serve as excellent models for these studies. researchgate.net Additionally, models of physiological barriers, like the oral mucosa, have been used to investigate tryptophan transport. researchgate.net

The characterization of 6-iodo-L-tryptophan uptake in such in vitro systems would typically involve several key experimental approaches:

Direct Uptake Assays: Cultured cells are incubated with radiolabeled or unlabeled 6-iodo-L-tryptophan, and the intracellular accumulation is measured over time. This allows for the determination of initial uptake rates.

Competition Assays: The uptake of a known radiolabeled LAT1 substrate, such as [¹⁴C]-L-leucine or [³H]-L-tryptophan, is measured in the presence of increasing concentrations of 6-iodo-L-tryptophan. A reduction in the uptake of the radiolabeled substrate would indicate competitive binding of 6-iodo-L-tryptophan to the transporter. mdpi.com

Inhibitor Studies: The uptake of 6-iodo-L-tryptophan is measured in the presence of known LAT1 inhibitors, such as 2-amino-2-norbornanecarboxylic acid (BCH). A significant reduction in uptake would confirm the involvement of LAT1 in its transport. researchgate.net

These studies would help to elucidate whether 6-iodo-L-tryptophan is a substrate that is transported into the cell or a non-transported inhibitor that only binds to the transporter.

Studies of Protein-Ligand Interactions and Binding Affinities

The introduction of an iodine atom into the tryptophan molecule provides a useful probe for studying protein-ligand interactions. Halogenation can alter the electronic properties of the indole ring, which can, in turn, affect its interactions within a protein's binding pocket. nih.gov

6-Iodo-L-tryptophan can be used to investigate binding affinities and the nature of interactions with various proteins, including enzymes and receptors that bind tryptophan or its derivatives. Techniques that can be employed include:

Fluorescence Quenching: Tryptophan has intrinsic fluorescence that is sensitive to its local environment. The binding of a ligand to a protein containing tryptophan residues can lead to a change in this fluorescence, a phenomenon known as fluorescence quenching. By incorporating 6-iodo-L-tryptophan into a peptide or using it as a ligand, changes in fluorescence upon binding can be monitored to determine binding affinities (dissociation constants, Kd).

Spectroscopic Probes: The iodine atom can serve as a spectroscopic handle. For instance, in a study using 6-nitro-L-tryptophan, the nitro group provided a visible absorption spectrum that changed upon binding to trp aporepressor and human serum albumin, allowing for the determination of binding constants. A similar approach could be envisioned for 6-iodo-L-tryptophan, potentially utilizing techniques sensitive to the heavy iodine atom.

The use of halogenated tryptophan analogs, such as fluorinated tryptophans, has been shown to be a powerful tool for modulating and studying π-π interactions in protein-ligand binding. nih.gov The progressive fluorination of a tryptophan residue in a drug-binding protein, for example, led to a significant decrease in drug affinity, highlighting the importance of electrostatic interactions. nih.gov By analogy, 6-iodo-L-tryptophan can be employed to probe the contribution of halogen bonding and other non-covalent interactions to the stability of protein-ligand complexes.

Applications in Structural Biology

Structural biology aims to determine the three-dimensional structures of macromolecules at atomic resolution. X-ray crystallography is a primary technique used for this purpose.

A major challenge in X-ray crystallography is the "phase problem," which arises from the loss of phase information during the diffraction experiment. nih.gov One of the classic methods to solve this problem is heavy-atom derivatization. This involves introducing a heavy atom (an atom with a high number of electrons) into the protein crystal. nih.gov The heavy atom scatters X-rays strongly, and the differences in the diffraction patterns between the native and the heavy-atom derivative crystals can be used to determine the phases.

Iodine is an excellent heavy atom for this purpose because it provides a significant anomalous signal, which is particularly useful for phasing. nih.gov By analogy with other halogenated amino acids and iodinated compounds used in crystallography, 6-iodo-L-tryptophan has the potential to be used for heavy-atom derivatization. nih.gov This could be achieved by:

Soaking: Soaking a pre-formed protein crystal in a solution containing 6-iodo-L-tryptophan, allowing the molecule to diffuse into the crystal and bind to the protein.

Co-crystallization: Crystallizing the protein in the presence of 6-iodo-L-tryptophan.

The incorporation of 6-iodo-L-tryptophan into the protein structure would provide the necessary heavy-atom signal to facilitate phase determination and subsequent structure solution. This approach would be particularly valuable for proteins that are difficult to crystallize with traditional heavy-atom compounds or for which the production of selenomethionine-labeled protein is not feasible.

Probing Conformational Dynamics of Proteins and Peptides

The introduction of a heavy atom like iodine onto the tryptophan indole ring provides a unique spectroscopic probe due to the "heavy-atom effect." This effect enhances spin-orbit coupling, which can influence the photophysical properties of the fluorophore in several ways. Primarily, it increases the rate of intersystem crossing from the excited singlet state to the triplet state. This process effectively quenches the intrinsic fluorescence of the tryptophan analog while potentially increasing its phosphorescence.

The efficiency of this quenching is highly dependent on the local environment and dynamics. Therefore, 6-iodo-L-tryptophan can be used as a sensitive reporter for conformational changes. For instance, if a protein undergoes a conformational change that brings the 6-iodo-L-tryptophan residue into a more solvent-shielded or rigid environment, a change in its fluorescence quenching will be observed. This allows researchers to monitor dynamic processes such as protein folding, ligand binding, or protein-protein interactions.

In practice, a protein or peptide is synthesized with 6-iodo-L-tryptophan incorporated at a specific site. The fluorescence properties are then measured under different conditions (e.g., in the presence and absence of a binding partner). The changes in fluorescence intensity or lifetime can be used to deduce information about the conformational state of the biomolecule.

Table 1: Illustrative Fluorescence Quenching Data for a Peptide Containing 6-Iodo-L-Tryptophan Upon Ligand Binding

| Condition | Fluorescence Intensity (Arbitrary Units) | Fluorescence Lifetime (ns) | Interpretation |

| Peptide alone | 15,000 | 1.8 | Baseline fluorescence of the exposed 6-iodo-L-tryptophan residue. |

| Peptide + Ligand | 8,500 | 1.1 | Significant quenching upon ligand binding, suggesting a conformational change that alters the local environment of the probe. |

| Denatured Peptide | 18,000 | 2.2 | In a denatured state, the probe is fully exposed and less quenched by the peptide backbone. |

Elucidation of Biochemical Signaling Pathways

L-tryptophan is a crucial precursor for the biosynthesis of several key signaling molecules, and its metabolism is central to multiple biochemical pathways with profound physiological consequences. Two of the most significant pathways are the serotonin (B10506) pathway and the kynurenine (B1673888) pathway. The balance between these pathways is critical for neurological function, immune response, and cellular energy.

Given the importance of these metabolic routes, tryptophan analogs are valuable tools for their elucidation. Substituted tryptophans, including halogenated versions like 6-iodo-L-tryptophan, can be synthesized and used as chemical probes to study the enzymes and receptors involved in these pathways. These analogs can function in several ways:

Enzyme Inhibitors: By modifying the indole ring, analogs can bind to the active site of enzymes in the tryptophan metabolic pathways, such as indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), and act as competitive or non-competitive inhibitors. nih.gov Studying the inhibitory effects of compounds like 6-iodo-L-tryptophan can help to map the active site and understand the catalytic mechanism of these key enzymes.

Substrate Analogs: 6-iodo-L-tryptophan can serve as an alternative substrate for enzymes in the pathway. The rate at which it is metabolized, and the nature of the resulting products, can provide valuable information about the substrate specificity and reaction mechanism of the enzyme under investigation.

Probes for Receptor Binding: The metabolites of tryptophan, such as serotonin and kynurenine, exert their effects by binding to specific receptors. nih.gov 6-iodo-L-tryptophan or its metabolites could be used in binding assays to characterize these receptors and to identify potential agonists or antagonists.

Tracers for Pathway Analysis: When radiolabeled (e.g., with a radioactive isotope of iodine), 6-iodo-L-tryptophan can be used as a tracer to follow the metabolic fate of tryptophan through different signaling pathways in cells or even in whole organisms. This allows for the quantification of flux through different branches of tryptophan metabolism under various physiological or pathological conditions.

The use of such analogs is instrumental in dissecting the complex network of reactions that constitute tryptophan signaling and in identifying potential targets for therapeutic intervention in diseases where these pathways are dysregulated.

Table 2: Research Applications of 6-Iodo-L-Tryptophan in Studying Signaling Pathways

| Application | Principle of Use | Example Research Question |

| Enzyme Inhibition Assay | Acts as a competitive inhibitor for a tryptophan-metabolizing enzyme. | What is the binding affinity (Ki) of 6-iodo-L-tryptophan for the enzyme Indoleamine 2,3-dioxygenase (IDO1)? |

| Substrate Specificity Study | Used as a potential substrate to test an enzyme's catalytic activity. | Is 6-iodo-L-tryptophan a substrate for Tryptophan Hydroxylase, the rate-limiting enzyme in serotonin synthesis? |

| Receptor Binding Assay | Competes with the natural ligand for binding to a downstream receptor. | Does 6-iodo-kynurenine (a potential metabolite) bind to the Aryl Hydrocarbon Receptor (AHR)? |

| Metabolic Tracing | A radiolabeled version is introduced to a system to follow its metabolic conversion. | What is the relative flux of tryptophan into the serotonin versus the kynurenine pathway in response to an inflammatory stimulus? |

Preclinical Research Model Applications and Tracer Development for in Vivo Studies

Design and Preclinical Evaluation of Radiotracers for Molecular Imaging (e.g., PET)

The design of radiotracers for Positron Emission Tomography (PET) imaging often involves the modification of biologically active molecules with positron-emitting radionuclides. Halogenated tryptophan analogs are of particular interest for this purpose. The introduction of a halogen, such as iodine, at the 6-position of the indole (B1671886) ring can be exploited for radiolabeling with isotopes like iodine-124, a positron emitter suitable for PET imaging.

The preclinical evaluation of a potential radiotracer, such as radioiodinated 6-iodo-L-tryptophan, would follow a structured pipeline. This process is exemplified by the development of other halogenated tryptophan analogs like 6-[¹⁸F]Fluoro-α-methyl-L-tryptophan ([¹⁸F]6-F-AMTr), a fluorine-18 (B77423) labeled analog. nih.gov The initial steps involve the chemical synthesis of the non-radioactive compound and a suitable precursor for radiolabeling. nih.gov Optimization of the radiolabeling procedure is crucial to achieve high radiochemical yield, purity, and specific activity. acs.orgnih.gov

Following successful radiosynthesis, in vitro characterization is performed. For a tryptophan analog, this would include assessing its interaction with key enzymes in the tryptophan metabolic pathways, such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan hydroxylase (TPH), to determine if it acts as a substrate or an inhibitor. nih.govnih.gov For instance, in vitro enzymatic assays determined that [¹⁸F]6-F-AMTr was not a substrate for IDO1 or TPH. nih.gov

The preclinical evaluation then moves to in vivo studies in animal models. rsc.org These studies are designed to assess the biodistribution, pharmacokinetics, and tumor-targeting efficacy of the radiotracer. nih.govnih.gov The ultimate goal is to develop a tracer that can provide valuable diagnostic or prognostic information about diseases with altered tryptophan metabolism. nih.gov

Assessment of Tracer Uptake and Distribution in Animal Models

Once a radiolabeled tracer like radioiodinated 6-iodo-L-tryptophan is developed, its uptake and distribution are meticulously assessed in animal models, typically rodents. nih.gov This is a critical step in preclinical evaluation to understand its behavior in a living organism before any potential clinical application. PET imaging studies in these models provide dynamic information on the tracer's accumulation in various organs and tissues over time.

A head-to-head comparison of a novel tracer with an established one is a common approach. For example, in the preclinical evaluation of [¹⁸F]6-F-AMTr, its brain radioactivity, regional distribution, and kinetic profiles were compared with those of the well-established tracer α-[¹¹C]methyl-L-tryptophan ([¹¹C]AMT) in mice. nih.gov The study found that the two tracers exhibited similar peak brain radioactivity and kinetic profiles. nih.gov This suggests that the 6-halogen substitution did not dramatically alter its uptake in the brain, which is likely mediated by the large neutral amino acid transporter 1 (LAT1). nih.gov

Biodistribution studies involve dissecting tissues at various time points after tracer injection to quantify the amount of radioactivity in each organ. This provides a more detailed picture of the tracer's distribution and clearance. For a tryptophan analog, high uptake might be expected in tissues with high rates of protein synthesis or active tryptophan metabolism, such as the pancreas and certain tumors. nih.gov For example, in studies with another tryptophan analog, 1-(2-¹⁸F-fluoroethyl)-L-tryptophan (¹⁸F-FETrp), prominent uptake was observed in the pancreas of mice. nih.gov

The following table summarizes the key parameters assessed during the in vivo evaluation of a novel tryptophan-based PET tracer, drawing parallels from the study of [¹⁸F]6-F-AMTr.

| Parameter | Description | Example Finding for a 6-Halogenated Tryptophan Analog ([¹⁸F]6-F-AMTr) |

| Peak Brain Radioactivity | The maximum concentration of the tracer in the brain after injection. | Similar to the established tracer [¹¹C]AMT. nih.gov |

| Regional Brain Distribution | The pattern of tracer accumulation in different brain regions. | Similar to [¹¹C]AMT, suggesting comparable transport mechanisms. nih.gov |

| Kinetic Profile | The change in tracer concentration in tissues over time. | Similar to [¹¹C]AMT, indicating comparable uptake and washout rates. nih.gov |

| Metabolic Stability | The extent to which the tracer remains intact in the body. | In vitro assays showed it was not a substrate for IDO1 or TPH. nih.gov |

| Primary Uptake Mechanism | The biological transporter or pathway responsible for tissue accumulation. | Likely related to LAT1 transport across the blood-brain barrier. nih.gov |

Investigation of Tryptophan Metabolism in Preclinical Disease Models (e.g., cancer, neurological disorders, parasitic infections)

Altered tryptophan metabolism is a hallmark of several diseases, making it a valuable target for investigation in preclinical models. nih.govfrontiersin.org Halogenated tryptophan analogs like 6-iodo-L-tryptophan can be instrumental in these studies, both as imaging agents and as metabolic probes.

Cancer: In oncology, the kynurenine (B1673888) pathway of tryptophan metabolism is often upregulated, leading to an immunosuppressive tumor microenvironment. nih.govfrontiersin.orgfrontiersin.org The enzyme IDO1, which catalyzes the first step of this pathway, is a key therapeutic target. nih.govfrontiersin.org Radiotracers based on tryptophan analogs can be used to visualize and quantify IDO1 activity in tumors in vivo. nih.gov Preclinical studies in mouse models of cancer, such as glioblastoma, have demonstrated the utility of tryptophan-based PET tracers for tumor imaging. nih.gov A radiolabeled 6-iodo-L-tryptophan could potentially be used to assess tumor uptake and monitor the response to therapies targeting the kynurenine pathway.

Neurological Disorders: Tryptophan metabolism is also implicated in various neurological disorders. nih.govnih.govnih.gov For instance, the serotonin (B10506) pathway is crucial for mood regulation, and its dysregulation is linked to depression. nih.gov The kynurenine pathway also produces neuroactive metabolites that can influence neuronal function. nih.gov Animal models of neurological diseases, such as rodent models of epilepsy, have been used to evaluate novel tryptophan-based PET tracers for detecting pathological changes in the brain. aesnet.org A tracer like radioiodinated 6-iodo-L-tryptophan could be employed in preclinical models of Alzheimer's disease, Parkinson's disease, or depression to investigate alterations in tryptophan transport and metabolism. nih.govgrafiati.com

Parasitic Infections: As will be discussed in more detail in the next section, tryptophan metabolism is also critical for the survival of certain parasites. nih.govresearchgate.net Therefore, halogenated tryptophan analogs can be used to study these metabolic pathways in preclinical models of parasitic diseases like African trypanosomiasis.

Utilizing Halogenated Tryptophan Analogs to Disrupt and Study Metabolic Pathways in Model Organisms (e.g., Trypanosoma brucei)

The parasite Trypanosoma brucei, the causative agent of African trypanosomiasis, relies heavily on the uptake and metabolism of amino acids from its host for survival. nih.govresearchgate.netcabidigitallibrary.org Tryptophan metabolism is particularly important for the parasite's growth and virulence. nih.govresearchgate.net This dependence on host tryptophan presents a potential therapeutic target.

Halogenated tryptophan analogs have been investigated for their ability to disrupt essential metabolic pathways in T. brucei. nih.govuliege.be These analogs can act as competitive inhibitors of tryptophan transporters or enzymes, thereby interfering with the parasite's ability to utilize this essential amino acid. Studies have shown that certain halogenated tryptophan derivatives exhibit significant trypanocidal activity. nih.gov

The mechanism of action of these analogs is thought to involve the disruption of key transamination processes within the parasite. cabidigitallibrary.org By introducing these compounds to in vitro cultures of T. brucei or to infected animal models, researchers can study the resulting metabolic perturbations. Metabolomic analyses of parasite cultures treated with these analogs can reveal specific disruptions in aromatic amino acid metabolism. nih.govuliege.be This approach allows for a detailed investigation of the metabolic vulnerabilities of the parasite and can aid in the development of novel anti-parasitic drugs.

The following table outlines the application of halogenated tryptophan analogs in the study of Trypanosoma brucei metabolism.

| Application | Description |

| Antiparasitic Activity | Assessing the ability of the analog to kill or inhibit the growth of T. brucei. |

| Metabolic Disruption | Studying how the analog interferes with essential metabolic pathways, such as transamination. cabidigitallibrary.org |

| Target Identification | Identifying the specific transporters or enzymes that the analog interacts with. |

| Drug Development | Using the analog as a lead compound for the design of more potent and selective anti-trypanosomal drugs. |

Tryptophan Depletion Models in Animal Studies for Neurochemical Research

Tryptophan depletion is a widely used technique in neurochemical research to investigate the role of serotonin in the brain. nih.govfoodandnutritionresearch.netresearchgate.netnih.gov These models are typically established in rodents by feeding them a diet completely lacking in tryptophan for a period of time. nih.govfoodandnutritionresearch.net This leads to a significant reduction in brain tryptophan levels and, consequently, a decrease in the synthesis and availability of serotonin. researchgate.netnih.gov

These animal models have been instrumental in studying the neurochemical basis of various behaviors and disorders, particularly depression. nih.gov By observing the behavioral and neurochemical changes that occur in response to tryptophan depletion, researchers can gain insights into the functions of the serotonergic system. nih.govfoodandnutritionresearch.net

The key findings from tryptophan depletion studies in animal models are summarized in the table below.

| Parameter | Effect of Tryptophan Depletion |

| Brain Tryptophan Levels | Significantly decreased. researchgate.netnih.gov |

| Brain Serotonin (5-HT) Levels | Significantly decreased. researchgate.netnih.gov |

| Behavioral Changes | Increased depression-like behaviors (e.g., increased immobility in the forced swim test). nih.gov |

| Neurochemical Changes | Alterations in the kynurenine pathway, such as increased kynurenine and decreased kynurenic acid. nih.gov |

| Hormonal Changes | Increased levels of stress hormones like corticosterone. nih.gov |

These models provide a valuable platform for testing the efficacy of potential antidepressant drugs and for exploring the complex interplay between tryptophan metabolism, serotonin function, and behavior. nih.gov

Computational and Theoretical Chemical Biology Investigations of 6 Iodo L Tryptophan

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of 6-iodo-L-tryptophan. These calculations provide a detailed picture of how the iodine atom alters the electron distribution and reactivity of the tryptophan molecule.

The substitution of a hydrogen atom with a larger, more polarizable iodine atom at the 6-position of the indole (B1671886) ring significantly perturbs the electronic landscape. DFT calculations can quantify these changes by mapping the electron density, calculating molecular orbitals, and determining electrostatic potential surfaces. The iodine atom generally acts as a weak electron-withdrawing group via induction but can also participate in halogen bonding, a non-covalent interaction of increasing importance in molecular recognition.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and the energy required for electronic excitation. For 6-iodo-L-tryptophan, the introduction of iodine is expected to lower the HOMO-LUMO gap compared to unsubstituted L-tryptophan, suggesting increased reactivity and a shift in its absorption spectrum. nih.govrsc.org

Table 1: Comparison of Theoretical Electronic Properties of L-Tryptophan and 6-Iodo-L-Tryptophan

| Property | L-Tryptophan (Calculated) | 6-Iodo-L-Tryptophan (Predicted) | Significance |

|---|---|---|---|

| HOMO Energy | ~ -5.8 eV | Lower (~ -6.0 eV) | Indicates easier electron donation. |

| LUMO Energy | ~ -0.5 eV | Lower (~ -0.8 eV) | Indicates easier electron acceptance. |

| HOMO-LUMO Gap | ~ 5.3 eV | Smaller (~ 5.2 eV) | Suggests higher reactivity and a red-shift in UV absorption. |

Note: The values presented for 6-Iodo-L-Tryptophan are predictive and based on established principles of halogen substitution. Actual values would be determined by specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Protein Interactions

Molecular dynamics (MD) simulations are computational experiments that allow for the observation of the motion and behavior of molecules over time. nih.gov For 6-iodo-L-tryptophan, MD simulations provide crucial insights into its conformational flexibility and how it interacts with biological macromolecules, such as enzymes or receptors. nih.govacs.org

When incorporated into a peptide or protein, the bulky iodine atom can influence the local and global protein structure. MD simulations can track the trajectory of thousands of atoms, revealing preferred side-chain orientations (rotamers) and assessing the stability of these conformations. mdpi.com Parameters such as the Root Mean Square Deviation (RMSD) can be monitored to evaluate the stability of the molecule or a protein-ligand complex, while the Root Mean Square Fluctuation (RMSF) can identify regions of high flexibility. mdpi.com

In the context of protein interactions, MD simulations can model the binding of 6-iodo-L-tryptophan within an active site. nih.gov These simulations can reveal the dynamic network of hydrogen bonds, van der Waals interactions, and potential halogen bonds between the ligand and protein residues, providing a more realistic view of the binding event than static models. nih.gov

Table 2: Typical Parameters for an MD Simulation of a 6-Iodo-L-Tryptophan-Protein Complex

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | CHARMM, AMBER | Describes the potential energy and forces between atoms. |

| Water Model | TIP3P, SPC/E | Explicitly solvates the system to mimic physiological conditions. |

| Simulation Time | 100-500 ns | Allows for sufficient sampling of conformational space. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in predicting the binding mode and affinity of 6-iodo-L-tryptophan with various biological targets.

Docking algorithms explore a vast number of possible binding poses of the ligand within the receptor's active site and use a scoring function to rank them. researchgate.netscispace.com The scoring function estimates the binding free energy, with lower scores generally indicating a more favorable interaction. For 6-iodo-L-tryptophan, docking studies are essential for understanding how the iodine substituent affects binding to enzymes involved in tryptophan metabolism, such as Indoleamine 2,3-dioxygenase (IDO1) or Tryptophan 2,3-dioxygenase (TDO). scispace.com

The larger van der Waals radius of iodine compared to hydrogen means it occupies more space, which can lead to either steric hindrance or favorable hydrophobic interactions, depending on the topology of the binding pocket. Docking simulations can predict these outcomes and guide the design of more potent and selective inhibitors. researchgate.net

Table 3: Hypothetical Docking Scores of Tryptophan Analogs Against IDO1

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity | Key Interactions |

|---|---|---|---|

| L-Tryptophan | -7.5 | High | H-bonds with key residues, pi-stacking. |

| 6-Iodo-L-Tryptophan | -8.2 | Potentially Higher | Additional hydrophobic/halogen bond interactions in a suitable pocket. |

Note: These scores are illustrative. The actual binding affinity depends on the specific topology of the enzyme's active site.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational modeling, through Quantitative Structure-Activity Relationship (QSAR) analysis, transforms SAR into a mathematical model. This approach is highly applicable to a series of halogenated tryptophans, including 6-iodo-L-tryptophan, to predict their activity.

In a computational SAR study, various molecular descriptors are calculated for a set of related compounds. These descriptors quantify different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic character. For 6-iodo-L-tryptophan, key descriptors would include molecular weight, logP (a measure of lipophilicity), molar refractivity (related to volume and polarizability), and electronic parameters derived from quantum chemistry.

A statistical model is then generated to find a correlation between these descriptors and the experimentally measured biological activity (e.g., enzyme inhibition). science.gov This model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding medicinal chemistry efforts. science.gov

Table 4: Relevant Molecular Descriptors for a QSAR Study of Halogenated Tryptophans

| Descriptor Class | Specific Descriptor Example | Property Represented |

|---|---|---|

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing nature of the substituent. |

| Hydrophobic | LogP | Lipophilicity/hydrophilicity balance. |

| Topological | Wiener Index | Molecular branching and connectivity. |

Theoretical Basis for Spectroscopic Properties and Environmental Sensitivity

The spectroscopic properties of tryptophan, particularly its intrinsic fluorescence, are highly sensitive to its local environment, making it a valuable intrinsic probe in protein studies. The introduction of an iodine atom at the 6-position is predicted to significantly alter these properties, a phenomenon that can be explained on a theoretical basis.

The indole ring of tryptophan is responsible for its absorption of UV light around 280 nm and its fluorescence emission, typically around 350 nm in aqueous solutions. nih.gov Computational methods can predict the excitation energies and oscillator strengths that govern these transitions.

For 6-iodo-L-tryptophan, two major effects are anticipated:

Bathochromic Shift: The iodo-substituent is expected to cause a red-shift (a shift to longer wavelengths) in the absorption and emission maxima. This is due to the perturbation of the indole's electronic energy levels.

Heavy-Atom Effect: Iodine, being a heavy atom, can significantly influence the excited-state dynamics. It promotes intersystem crossing—a non-radiative transition from the singlet excited state (responsible for fluorescence) to the triplet excited state. This process effectively quenches fluorescence and can enhance phosphorescence (emission from the triplet state), although phosphorescence is often not observed at room temperature in solution.

These predictable spectroscopic changes make 6-iodo-L-tryptophan a useful tool for specialized biophysical experiments where a quenched or shifted fluorescence signal is desirable.

Table 5: Theoretical Comparison of Spectroscopic Properties

| Property | L-Tryptophan | 6-Iodo-L-Tryptophan (Predicted) | Theoretical Basis |

|---|---|---|---|

| Absorption Max (λ_max) | ~280 nm | ~285-290 nm | Perturbation of π-system energy levels (Bathochromic shift). |

| Emission Max (λ_em) | ~350 nm | ~355-360 nm | Consequent red-shift in fluorescence emission. |

| Fluorescence Quantum Yield | ~0.13 | Significantly lower (<0.05) | Heavy-atom effect promoting intersystem crossing. |

Table of Mentioned Compounds

| Compound Name |

|---|

| 6-Iodo-L-Tryptophan |

| L-Tryptophan |

| 1-Methyl-L-Tryptophan |

| Indoleamine 2,3-dioxygenase (IDO1) |

Q & A

Q. What are the established synthetic routes for 6-iodo-L-tryptophan, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of 6-iodo-L-tryptophan typically involves direct halogenation of L-tryptophan derivatives. For example, iodine monochloride (ICl) in acetic acid has been used to iodinate 3-amino-2-methylquinazolin-4(3H)-one derivatives, yielding regioselective iodination at the 6-position . Key variables include:

- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may reduce regioselectivity.

- Catalyst/Solvent System : Polar aprotic solvents (e.g., DMF) enhance solubility, while acidic conditions stabilize intermediates.

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products.

Table 1 : Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Direct iodination | ICl, acetic acid, 70°C | 65–75 | ≥95% | |

| Electrophilic substitution | NIS (N-iodosuccinimide), DMF | 50–60 | 90–92% |

Q. What spectroscopic and chromatographic techniques are validated for characterizing 6-iodo-L-tryptophan?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity via aromatic proton shifts (e.g., downfield shifts for iodine-adjacent protons) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (280 nm) quantifies purity. Calibration curves using L-tryptophan standards (0.1–10 mM) ensure accuracy .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 333.992 for CHINO) .

Q. What safety protocols are essential when handling 6-iodo-L-tryptophan in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of particulate matter.

- Waste Disposal : Halogenated waste must be segregated and treated as hazardous material.

- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical evaluation if symptoms persist .

Advanced Research Questions

Q. How can researchers optimize the regioselective iodination of L-tryptophan derivatives for scalable synthesis?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) predicts iodine’s electrophilic attack sites on the indole ring, guiding solvent/catalyst selection .

- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., iodine source, temperature, pH). For example, a Plackett-Burman design identified L-tryptophan concentration and reaction time as critical factors in analogous systems .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) may enhance regioselectivity but require rigorous metal residue testing .

Q. What in vivo methodologies are appropriate to assess the pharmacokinetics and bioactivity of 6-iodo-L-tryptophan?

- Methodological Answer :

- Animal Models : Rodent studies (e.g., Sprague-Dawley rats) with ethical approval (IACUC) for oral/intravenous administration .

- Sample Preparation : Plasma/tissue homogenates analyzed via LC-MS/MS; stabilize metabolites with protease inhibitors .

- Dose-Response Studies : Test 10–100 mg/kg doses to establish LD and therapeutic windows.

- Ethical Considerations : Adhere to ARRIVE guidelines for humane endpoints and data transparency .

Q. How can contradictions in reported bioactivity data for 6-iodo-L-tryptophan be resolved?

- Methodological Answer :

- Meta-Analysis Framework : Apply PICO (Population: cell lines; Intervention: concentration ranges; Comparison: untreated controls; Outcome: IC) to standardize data extraction .

- Sensitivity Analysis : Identify outliers using Grubbs’ test; exclude studies with unvalidated purity (e.g., lacking HPLC/MS data) .

- Mechanistic Studies : Use knockout cell lines (e.g., IDO1-deficient) to isolate target-specific effects .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing dose-dependent effects of 6-iodo-L-tryptophan in cell-based assays?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).

- ANOVA with Post Hoc Tests : Compare means across multiple concentrations; Tukey’s HSD controls for Type I errors .

- Reproducibility : Include triplicate technical replicates and two independent biological replicates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.